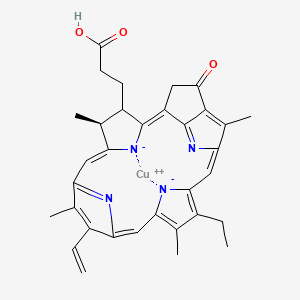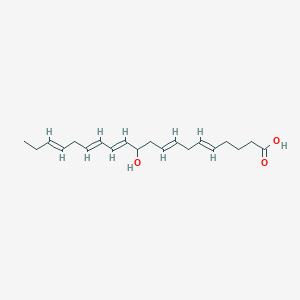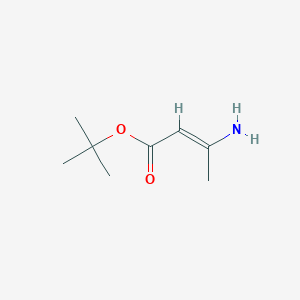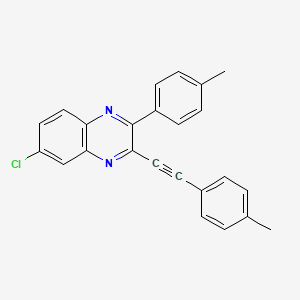
6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroquinoxaline and p-tolylacetylene.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and require specific solvents (e.g., tetrahydrofuran or dimethylformamide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative catalysts, and greener solvents.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require bases (e.g., sodium hydroxide) and solvents (e.g., ethanol, acetonitrile).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while substitution reactions can produce various quinoxaline derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(p-tolyl)quinoxaline: Lacks the ethynyl group, which may affect its reactivity and biological activity.
2-(p-Tolyl)-3-(p-tolylethynyl)quinoxaline: Lacks the chloro group, which may influence its chemical properties and applications.
6-Chloroquinoxaline: A simpler structure that serves as a precursor for more complex derivatives.
Uniqueness
6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline is unique due to the presence of both chloro and ethynyl groups, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H17ClN2 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
6-chloro-2-(4-methylphenyl)-3-[2-(4-methylphenyl)ethynyl]quinoxaline |
InChI |
InChI=1S/C24H17ClN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-21-14-12-20(25)15-23(21)26-22/h3-8,10-12,14-15H,1-2H3 |
InChI Key |
YAHSWDXECSMIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=NC3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


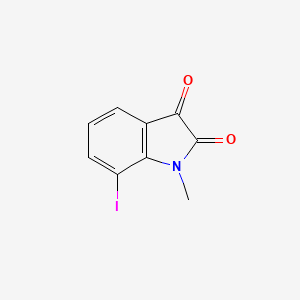
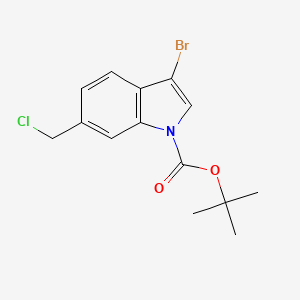
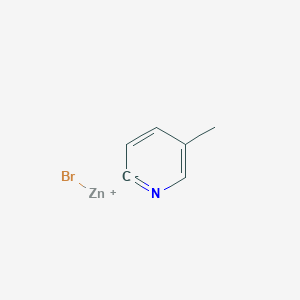
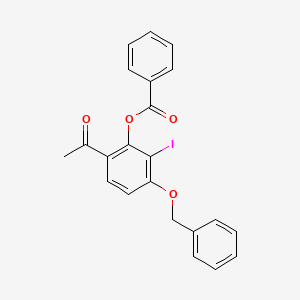
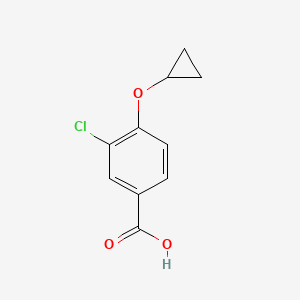
![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)
![2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12340157.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-](/img/structure/B12340162.png)
